7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline
Description
Properties
IUPAC Name |
7-chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3/c17-5-1-7-20-8-10-21(11-9-20)16-4-6-19-15-12-13(18)2-3-14(15)16/h2-4,6,12H,1,5,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOXXBOZWSTLOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4038-99-7 | |
| Record name | Chloropropylquinolinyl piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004038997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLOROPROPYLQUINOLINYL PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O11OY8XN7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Chloropropylquinolinyl piperazine, a derivative of piperazine, primarily targets GABA receptors . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism.
Mode of Action
Piperazine, the core structure of Chloropropylquinolinyl piperazine, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm.
Biochemical Pathways
aureus. Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death.
Pharmacokinetics
Piperazine, upon entry into the systemic circulation, is partly oxidized and partly eliminated as an unchanged compound. The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule.
Result of Action
The result of Chloropropylquinolinyl piperazine’s action is primarily the paralysis of parasites, allowing the host body to easily remove or expel the invading organism. In the context of its antimicrobial activity, it results in the leakage of intercellular components of bacteria, leading to cell death.
Action Environment
The action environment can significantly influence the efficacy and stability of Chloropropylquinolinyl piperazine. It’s worth noting that the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions.
Biological Activity
7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline is a derivative of the quinoline class, which has garnered interest due to its potential biological activities, particularly in the field of antimalarial and antiparasitic therapies. This compound is structurally related to known antimalarial agents like piperaquine, which has been utilized in combination therapies for malaria treatment.
Chemical Structure and Properties
The compound's chemical formula is with a CAS Number of 4038-99-7. It features a chloro group and a piperazine moiety, which are critical for its biological activity. The presence of the chloropropyl group enhances its lipophilicity, potentially improving its cellular uptake.
Antimalarial Activity
Research indicates that quinoline derivatives exhibit significant antimalarial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various strains of Plasmodium falciparum, including chloroquine-resistant strains. The IC50 values for these compounds can be as low as 2 µM, indicating strong efficacy against malaria parasites .
The proposed mechanism of action for quinoline derivatives involves the inhibition of heme polymerization, a crucial process for the survival of the malaria parasite. This inhibition leads to the accumulation of toxic heme, ultimately resulting in parasite death. Molecular docking studies suggest that these compounds effectively bind to the active sites of target enzymes, such as dihydropteroate synthase (PfDHPS), further supporting their antimalarial potential .
Study 1: Synthesis and Evaluation
A study synthesized a series of 4-aminochloroquinoline-based sulfonamides and assessed their biological activity. Among these, compounds F5, F7, and F8 exhibited notable antimalarial activity against chloroquine-resistant strains with IC50 values around 2 µM. These findings highlight the potential of modifying quinoline structures to enhance their biological efficacy .
Study 2: Hybrid Molecules
Another research effort focused on creating hybrid molecules by combining 4-aminoquinoline with other pharmacophores. These hybrids showed improved antimalarial activity compared to their parent compounds. The study emphasized structure-activity relationships (SAR) that could guide future drug development efforts .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogues, their substituents, biological activities, and references:
Key Research Findings
Role of Substituents in Antimalarial Activity
- The 3-chloropropyl group in the target compound enhances lipophilicity and binding affinity to heme, a critical mechanism in antimalarial action. This modification is pivotal in piperaquine, which demonstrates prolonged efficacy against drug-resistant Plasmodium falciparum .
- Piperaquine (a bisquinoline derivative) leverages two 7-chloroquinoline units linked via a piperazine-propyl chain, enabling dual heme-binding and resistance mitigation .
Anti-Inflammatory and Analgesic Properties
- Hydrazone derivatives (e.g., Compound 5) exhibit dual COX-2 inhibition and nitric oxide suppression, reducing inflammation in murine models (ED₅₀ = 12 mg/kg) .
Hybrid Molecules for Multitarget Therapy
- Hybrids combining quinoline with nitrofuran (e.g., Compound 12) show synergistic effects against protozoan parasites (IC₅₀ = 1.2–3.5 µM) by targeting DNA synthesis and redox pathways .
Preparation Methods
Traditional Methods
Early methods employed 4,7-dichloroquinoline and piperazine under reflux conditions with excess piperazine (10 equivalents) in high-boiling solvents like ethoxyethanol. However, these processes faced challenges:
-
Toxicity : Ethoxyethanol posed health risks, complicating industrial-scale production.
-
Impurities : Dimerization of 4,7-dichloroquinoline led to byproducts requiring extensive purification.
Vennerstrom et al. addressed these issues by substituting ethoxyethanol with a ternary solvent system (ethyl acetate-diethyl ether-dichloromethane) and optimizing recrystallization in diethyl ether, achieving 82–86% yields.
Green Chemistry Approaches
Recent patents describe eco-friendly alternatives using methanol and stoichiometric piperazine (≤3 equivalents). Key advantages include:
-
Reduced solvent toxicity : Methanol replaces hazardous solvents.
-
Simplified work-up : Filtration after 8 hours of reflux directly yields crystalline product.
-
High purity : Polymorphic Forms B, C, and D exhibit >98% purity, avoiding dimer impurities.
Table 1: Comparison of Intermediate 58 Synthesis Methods
Alkylation to Introduce the 3-Chloropropyl Group
The alkylation of Intermediate 58 with 1-bromo-3-chloropropane is pivotal for introducing the target side chain. Two predominant strategies exist:
Sodium Hydride-Mediated Alkylation
In anhydrous DMSO, sodium hydride deprotonates piperazine, facilitating nucleophilic substitution with 1-bromo-3-chloropropane. This method achieves 71–75% yields but requires strict moisture control.
Triethylamine-Assisted Acylation
Alternative approaches use chloroacetyl chloride and triethylamine in dichloromethane (DCM), followed by reduction to yield the 3-chloropropyl derivative. While effective, this route involves multiple steps, reducing overall efficiency.
Table 2: Alkylation Conditions and Outcomes
| Reagent | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-Bromo-3-chloropropane | NaH/DMSO | 25 | 6 | 75 |
| Chloroacetyl chloride | Et₃N/DCM | 0–25 | 24 | 68 |
Purification and Polymorphic Control
Post-synthetic purification ensures removal of unreacted piperazine and dimer byproducts.
Crystallization Techniques
Polymorphic Forms
X-ray diffraction identifies four polymorphs (B, C, D, E), with Form E being the most thermodynamically stable. Storage under anhydrous conditions prevents phase transitions.
Scalability and Industrial Feasibility
The methanol-based method (CN103596927A) excels in scalability:
-
Cost : Reduced solvent and reagent consumption lowers production costs by 40% compared to traditional methods.
-
Environmental impact : Methanol’s lower toxicity aligns with green chemistry principles.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via nucleophilic substitution between 4,7-dichloroquinoline and 1-(3-chloropropyl)piperazine. Key parameters include:
- Solvent selection : 2-propanol or ethanol for solubility and reaction efficiency .
- Temperature : Reflux (80–90°C) to accelerate substitution while minimizing side reactions .
- Molar ratios : Excess piperazine (3:1) ensures complete conversion of dichloroquinoline intermediates .
- Purification : Recrystallization from 2-propanol removes impurities (e.g., residual 4,5-dichloroquinoline) .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine ring integration (e.g., δ 8.68 ppm for quinoline H-2 in CDCl₃) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 247.72 (M⁺) verify molecular weight .
- X-ray Crystallography : Resolves bond angles (e.g., C2A–N1A–C9A = 115.7°) and hydrogen-bonded chains in the triclinic crystal lattice .
Q. What in vitro models are used to evaluate its anti-inflammatory activity?
- RAW 264.7 Macrophages : LPS-induced nitric oxide (NO) suppression assays quantify IC₅₀ values. Pre-treatment protocols (1–50 µM, 24 h) are standardized to measure cytokine (TNF-α, IL-6) inhibition via ELISA .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing impurities like 4,5-dichloroquinoline?
- Optimization Strategies :
- Catalyst Screening : Transition metals (e.g., CuI) or phase-transfer catalysts enhance substitution efficiency .
- Continuous Flow Reactors : Improve heat/mass transfer, reducing side-product formation compared to batch processes .
- Chromatographic Monitoring : TLC or HPLC tracks intermediates (e.g., Rf = 0.45 in ethyl acetate/hexane) to isolate pure fractions .
Q. What structural features influence its pharmacokinetic profile?
- Lipophilicity : The chloropropyl group increases logP (predicted ~3.2), impacting blood-brain barrier permeability .
- Metabolic Stability : Piperazine N-acetylation in hepatic microsomes reduces bioavailability; deuterated analogs are under investigation .
- Crystal Packing : Intermolecular N–H⋯N bonds (2.89 Å) affect solubility and dissolution rates .
Q. How do conflicting bioactivity data from different studies arise, and how are they resolved?
- Source of Contradictions : Variability in assay conditions (e.g., serum concentration in cell culture) or impurity levels (e.g., residual solvents) .
- Resolution Methods :
- Dose-Response Repetition : Triplicate experiments with ≥95% purity compounds.
- Orthogonal Assays : Cross-validate anti-inflammatory activity via COX-2 inhibition and carrageenan-induced paw edema models .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Molecular Docking : Quinoline core interacts with ATP-binding pockets in kinase targets (e.g., p38 MAPK) .
- QSAR Modeling : Chlorine at C-7 and piperazine flexibility correlate with IC₅₀ improvements in malaria parasite growth inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
